![molecular formula C13H19Cl2N B12317540 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is structurally related to ketamine and phencyclidine (PCP), and it has been used in both veterinary and human medicine for its anesthetic and analgesic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexanol . This intermediate is then dehydrated using an acidic ionic liquid to produce 1-(2-chlorophenyl)-cyclohexene . The alkene is oxidized by potassium permanganate to yield the corresponding hydroxy ketone . Finally, the hydroxy ketone undergoes imination with methylamine and rearrangement at elevated temperatures to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Hydroxy ketones.
Reduction: Primary amines.
Substitution: Substituted cyclohexylamines.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various arylcyclohexylamine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Medicine: Investigated for its anesthetic and analgesic properties, as well as its potential use in treating depression and other psychiatric disorders.
Industry: Utilized in the development of new anesthetic drugs and in the study of receptor-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . By blocking the NMDA receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Ketamine: Another arylcyclohexylamine with similar anesthetic properties but a different safety profile.
Phencyclidine (PCP): Shares structural similarities but has a higher potential for abuse and neurotoxicity.
Methoxetamine (MXE): A derivative of ketamine with similar effects but a longer duration of action.
Uniqueness
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride is unique due to its lower potency compared to ketamine and PCP, which may result in a different safety and side effect profile . Its potential use in treating psychiatric disorders also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H19Cl2N |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;/h5-8,11,13H,1-4,9,15H2;1H |
Clave InChI |
YDJQACDSDHEJAA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CC2=CC=C(C=C2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


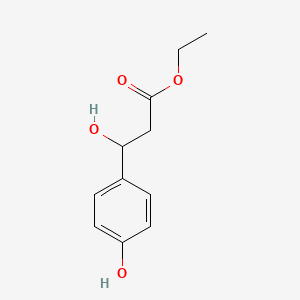
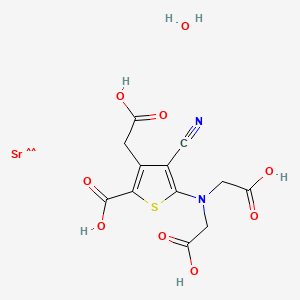
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)
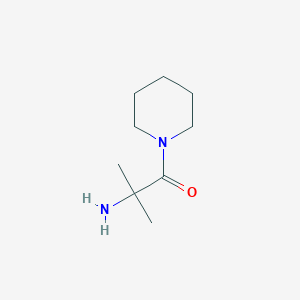

![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)
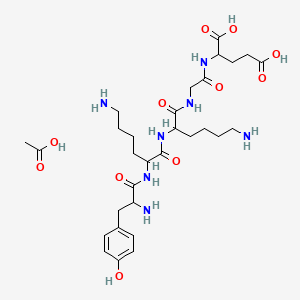
![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)
![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)
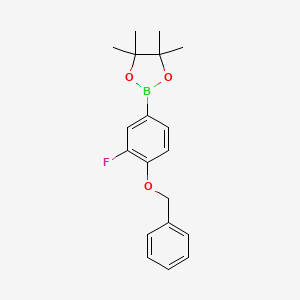
![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)
